![molecular formula C22H31N3O5 B7818152 Cinepazide CAS No. 88197-48-2](/img/structure/B7818152.png)
Cinepazide
Overview
Description
Cinepazide is an olefinic compound. It is functionally related to a cinnamic acid.
Cinepazide has been used in trials studying the treatment of Ischemic Stroke.
Scientific Research Applications
Treatment of Acute Ischemic Stroke
Cinepazide maleate has been used in the treatment of acute ischemic stroke . In a multicenter, randomized, double-blind, placebo-controlled trial, it was found that cinepazide maleate injection is superior to placebo in improving neurological function and activities of daily living, reducing disability, and promoting functional recovery in patients with acute ischemic stroke .
Improvement of Cerebral Collateral Circulation
Cinepazide maleate has been shown to improve the cerebral collateral circulation . This improvement in blood flow can further reduce disability in stroke patients .
Protection Against Oxygen-Glucose Deprivation-Induced Injury
Cinepazide maleate has been found to protect PC12 cells against oxygen-glucose deprivation-induced injury . This suggests that it could have potential applications in conditions where cells are deprived of oxygen and glucose, such as during a stroke .
Preservation of Mitochondrial Functions
Cinepazide maleate has been shown to preserve mitochondrial functions . It can stabilize mitochondrial membrane potential, improve suppression of mitochondrial respiratory complex activities, and enhance ATP production .
Treatment of Cardiovascular Diseases
Cinepazide is used in China for the treatment of cardiovascular diseases . It appears to work by potentiating A2 adenosine receptors .
Treatment of Peripheral Vascular Diseases
Cinepazide is also used for the treatment of peripheral vascular diseases . These are conditions that affect the circulation of blood to the peripheral parts of the body (i.e., anything that is not the heart or brain).
Mechanism of Action
Cinepazide, also known as Cinepazide Maleate, is a vasodilator primarily used in China for the treatment of cardiovascular and cerebrovascular diseases, and peripheral vascular diseases .
Target of Action
The primary target of Cinepazide is the A2 adenosine receptors . These receptors play a crucial role in cardiovascular function, regulating heart rate and blood flow.
Mode of Action
Cinepazide appears to work by potentiating A2 adenosine receptors . This means that it enhances the effect of adenosine, a naturally occurring chemical in the body that widens blood vessels and decreases the heart’s workload, thereby improving blood flow.
Result of Action
Cinepazide’s action on A2 adenosine receptors leads to vasodilation, improving blood flow and oxygen supply to various parts of the body. This can result in improved neurological function and activities of daily living, reduced disability, and promoted functional recovery in patients with acute ischemic stroke .
Action Environment
The efficacy and stability of Cinepazide, like many other drugs, can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect the structure and function of enzymes, which can in turn impact the effectiveness of a drug . .
properties
IUPAC Name |
(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13,16H2,1-3H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDFXMNPQNBDU-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112229 | |
Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88197-48-2, 23887-46-9 | |
Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88197-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinepazide [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinepazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinepazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINEPAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67Y4P5C84X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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